Multicaulisin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Multicaulisin is a natural product derived from the roots of Morus multicaulis, a species of mulberry. It is a Diels-Alder type adduct known for its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) isolates . The compound has a molecular formula of C40H36O11 and a molecular weight of 692.71 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Multicaulisin is typically extracted from the roots of Morus multicaulis. The preparation involves culturing and fermenting the bacterial strains of Multicaulis in a suitable medium. The compound is then isolated and purified using techniques such as solvent extraction and chromatography .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves optimizing the fermentation conditions to maximize yield and employing advanced chromatographic techniques for efficient purification .
Chemical Reactions Analysis
Types of Reactions
Multicaulisin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Multicaulisin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying Diels-Alder reactions and other organic transformations.
Biology: this compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms, particularly in MRSA.
Medicine: The compound is being investigated for its potential use in developing new antibacterial drugs.
Industry: This compound can be used in the formulation of antibacterial coatings and materials .
Mechanism of Action
Multicaulisin exerts its antibacterial effects by targeting the bacterial cell wall synthesis pathways. It disrupts the integrity of the cell wall, leading to cell lysis and death. The compound specifically inhibits the enzymes involved in peptidoglycan synthesis, which is crucial for bacterial cell wall formation .
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Multicaulisin is structurally related to flavonoids, which are known for their antioxidant and antibacterial properties.
Isoflavones: Similar to isoflavones, this compound exhibits significant biological activity.
Polyphenols: Like other polyphenols, this compound has multiple hydroxyl groups contributing to its reactivity and biological effects
Uniqueness
What sets this compound apart from other similar compounds is its potent activity against MRSA isolates. Its unique Diels-Alder adduct structure also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
6-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36O11/c1-19(2)4-3-5-20-12-27(24-9-6-21(41)14-29(24)44)36(39(49)26-11-8-23(43)16-31(26)46)28(13-20)37-32(47)18-35-38(40(37)50)33(48)17-34(51-35)25-10-7-22(42)15-30(25)45/h4,6-11,13-18,27-28,36,41-47,50H,3,5,12H2,1-2H3/t27-,28-,36-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBDNXPVYAEOSW-IKXMMLORSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC(=CC5=O)C6=C(C=C(C=C6)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.